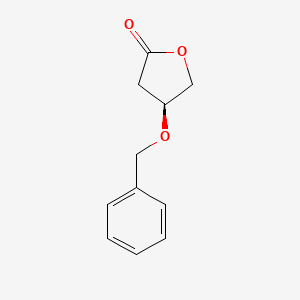
2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)- is a chemical compound with a unique structure that includes a furanone ring and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)- typically involves the reaction of a furanone derivative with a phenylmethoxy group under specific conditions. One common method involves the use of a Grignard reagent to introduce the phenylmethoxy group into the furanone ring. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones.
Scientific Research Applications
2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The furanone ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, dihydro-4-(methoxy)-: Lacks the phenyl group, which may result in different biological activity.
2(3H)-Furanone, dihydro-4-(phenyl)-: Lacks the methoxy group, potentially affecting its chemical reactivity and binding properties.
Uniqueness
2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)- is unique due to the presence of both the phenyl and methoxy groups, which can influence its chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
82130-75-4 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(4S)-4-phenylmethoxyoxolan-2-one |
InChI |
InChI=1S/C11H12O3/c12-11-6-10(8-14-11)13-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
InChI Key |
BXCNEWJZGSAVED-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](COC1=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(COC1=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















